
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring fused to an indene moiety, an oxime functional group, and a diethylaminoethyl side chain. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence the compound’s solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride typically involves multiple steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of appropriate precursors, such as 1,2-dihydro-3H-benz(e)inden-3-one.
Oxime Formation: The oxime functional group is introduced by reacting the ketone with hydroxylamine under acidic or basic conditions.
Attachment of the Diethylaminoethyl Side Chain: The diethylaminoethyl group is attached through a nucleophilic substitution reaction, where the oxime reacts with a diethylaminoethyl halide.
Formation of the Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The diethylaminoethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve halides or other leaving groups in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihydro-3H-benz(e)inden-3-one: A precursor in the synthesis of the target compound.
2,3-Dihydro-1H-benz(e)inden-1-one: Another related compound with similar structural features.
1H-Inden-1-one, 2,3-dihydro-: Shares the indene core structure.
Uniqueness
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride is unique due to its combination of functional groups and the presence of the diethylaminoethyl side chain, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
157596-29-7 |
|---|---|
Formule moléculaire |
C19H25ClN2O |
Poids moléculaire |
332.9 g/mol |
Nom IUPAC |
2-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C19H24N2O.ClH/c1-3-21(4-2)13-14-22-20-19-12-11-17-16-8-6-5-7-15(16)9-10-18(17)19;/h5-10H,3-4,11-14H2,1-2H3;1H/b20-19-; |
Clé InChI |
URMJBGQDSQZKTJ-BLTQDSCZSA-N |
SMILES isomérique |
CCN(CC)CCO/N=C\1/CCC2=C1C=CC3=CC=CC=C23.Cl |
SMILES canonique |
CCN(CC)CCON=C1CCC2=C1C=CC3=CC=CC=C23.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


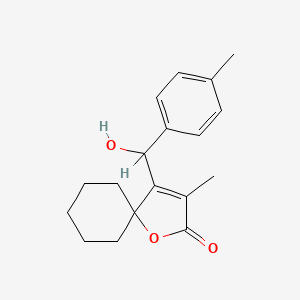


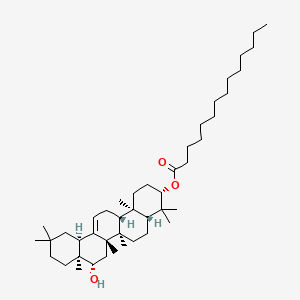
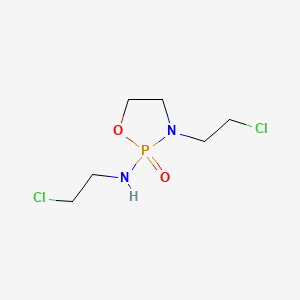
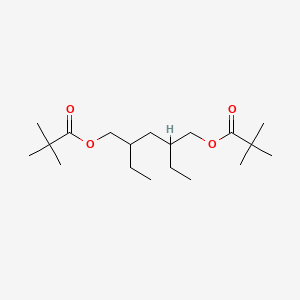

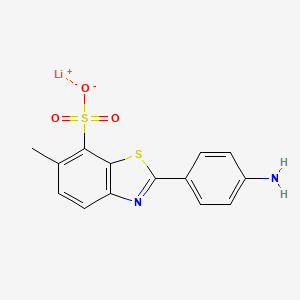

![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)




